molecular formula C22H27FN4O4S B14030068 tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate CAS No. 860354-61-6

tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate

Cat. No.: B14030068
CAS No.: 860354-61-6
M. Wt: 462.5 g/mol
InChI Key: UHTAYWLTFQWDAG-HNNXBMFYSA-N
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Description

TERT-BUTYL (S)-3-(5-(3-FLUOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that features a tert-butyl group, a fluorophenyl group, a ureidothiophene moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (S)-3-(5-(3-FLUOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps:

    Formation of the Ureidothiophene Moiety: This step involves the reaction of a thiophene derivative with an isocyanate to form the ureidothiophene structure.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Coupling with Piperidine: The ureidothiophene intermediate is then coupled with a piperidine derivative under basic conditions.

    Addition of the Tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions can occur at the ureido group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives of the ureido group.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

TERT-BUTYL (S)-3-(5-(3-FLUOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of TERT-BUTYL (S)-3-(5-(3-FLUOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the ureidothiophene moiety are crucial for binding to these targets, while the piperidine ring enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL (S)-3-(5-(3-CHLOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE
  • TERT-BUTYL (S)-3-(5-(3-METHOXYPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE

Uniqueness

The presence of the fluorophenyl group in TERT-BUTYL (S)-3-(5-(3-FLUOROPHENYL)-3-UREIDOTHIOPHENE-2-CARBOXAMIDO)PIPERIDINE-1-CARBOXYLATE imparts unique electronic properties that can enhance its binding affinity and specificity for certain biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Properties

CAS No.

860354-61-6

Molecular Formula

C22H27FN4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

tert-butyl (3S)-3-[[3-(carbamoylamino)-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C22H27FN4O4S/c1-22(2,3)31-21(30)27-9-5-8-15(12-27)25-19(28)18-16(26-20(24)29)11-17(32-18)13-6-4-7-14(23)10-13/h4,6-7,10-11,15H,5,8-9,12H2,1-3H3,(H,25,28)(H3,24,26,29)/t15-/m0/s1

InChI Key

UHTAYWLTFQWDAG-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)NC(=O)N

Origin of Product

United States

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